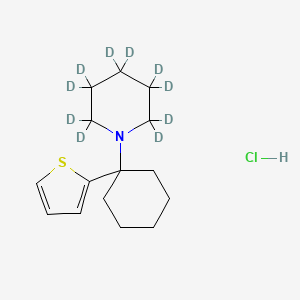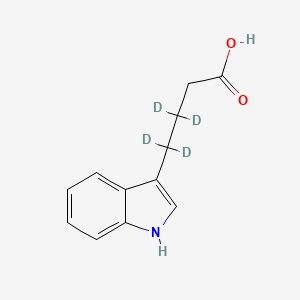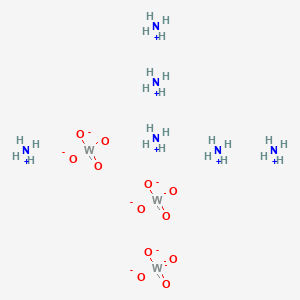
Hexaazanium;dioxido(dioxo)tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaazanium;dioxido(dioxo)tungsten can be synthesized through the reaction of tungsten trioxide (WO3) with ammonium hydroxide (NH4OH). The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity tungsten trioxide and ammonium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified through crystallization and filtration processes to obtain high-purity ammonium paratungstate hexahydrate .
Chemical Reactions Analysis
Types of Reactions: Hexaazanium;dioxido(dioxo)tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in catalysis and material science .
Common Reagents and Conditions:
Reduction: Reducing agents like zinc (Zn) can reduce this compound to lower oxidation state compounds.
Major Products Formed: The major products formed from these reactions include various tungsten oxides and substituted tungsten compounds, which have significant applications in catalysis and material science .
Scientific Research Applications
Hexaazanium;dioxido(dioxo)tungsten has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
The mechanism of action of hexaazanium;dioxido(dioxo)tungsten involves its ability to undergo redox reactions, where it cycles between different oxidation states. This redox activity is crucial for its catalytic properties, enabling it to facilitate various chemical transformations. The compound interacts with molecular targets such as olefins and other organic substrates, promoting their conversion into desired products through oxidation or reduction pathways .
Comparison with Similar Compounds
Hexaazanium;dioxido(dioxo)tungsten can be compared with other similar compounds, such as hexaammonium molybdate and other tungsten dioxo complexes.
Hexaammonium Molybdate: This compound, with the chemical formula (NH4)6Mo7O24, shares similar catalytic properties but differs in its specific applications and reactivity.
Other Tungsten Dioxo Complexes: Compounds like CpW(=O)2CH3 and CpW(CO)3CH3 exhibit similar catalytic behavior but have different ligand environments and reactivity profiles.
This compound is unique due to its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
H24N6O12W3 |
|---|---|
Molecular Weight |
851.7 g/mol |
IUPAC Name |
hexaazanium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/6H3N.12O.3W/h6*1H3;;;;;;;;;;;;;;;/q;;;;;;;;;;;;6*-1;;;/p+6 |
InChI Key |
NMSQBYPCXHPPCW-UHFFFAOYSA-T |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)


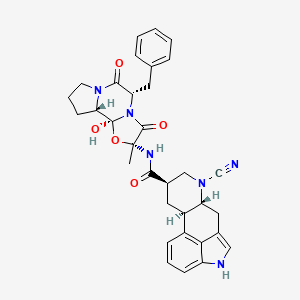

![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
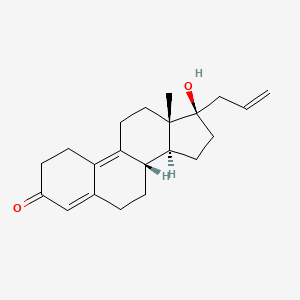
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
